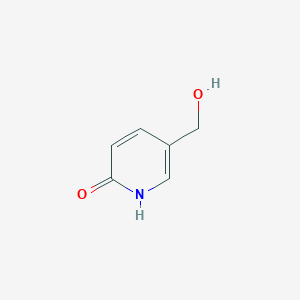

5-(hydroxymethyl)pyridin-2(1H)-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(hydroxymethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)7-3-5/h1-3,8H,4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPOBAADYFDVAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475905 | |

| Record name | 5-(hydroxymethyl)pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109205-68-7 | |

| Record name | 5-(hydroxymethyl)pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Pyridinone Scaffolds in Modern Chemical Biology and Drug Discovery Research

Pyridinone scaffolds are six-membered heterocyclic rings containing a nitrogen atom and a carbonyl group, existing in two isomeric forms: 2-pyridone and 4-pyridone. nih.gov These structures have garnered significant attention in medicinal chemistry and are recognized as "privileged scaffolds" due to their versatile roles in drug design. nih.govnih.gov Their utility stems from several key characteristics. Firstly, the pyridinone ring can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. nih.gov Secondly, it serves as a bioisostere for various functional groups, including amides, phenyls, and other nitrogen- or oxygen-containing heterocycles, allowing for the fine-tuning of a molecule's properties. nih.gov Lastly, the incorporation of a pyridinone moiety can favorably influence a drug candidate's lipophilicity, aqueous solubility, and metabolic stability. nih.gov

The broad spectrum of pharmacological activities associated with pyridinone-containing compounds underscores their importance. These activities include antitumor, antimicrobial, anti-inflammatory, and antiviral effects. nih.govchemicalbook.com A notable example is Perampanel, a 1,3,5-triaryl-1H-pyridin-2-one derivative, which functions as a noncompetitive AMPA receptor antagonist and is used in the treatment of epilepsy. nih.gov The success of such drugs has spurred further research into pyridinone derivatives as inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy. nih.govnih.gov The adaptability of the pyridinone core allows for derivatization at multiple positions, enabling the creation of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. nih.gov

Overview of the Research Landscape for Hydroxymethylated Heterocyclic Compounds

The introduction of a hydroxymethyl group (–CH₂OH) to a heterocyclic core is a common strategy in medicinal chemistry to enhance a compound's pharmacological profile. This functional group can significantly impact a molecule's properties by increasing its polarity and potential for hydrogen bonding. These changes often lead to improved aqueous solubility and bioavailability, which are crucial for drug efficacy. Furthermore, the hydroxyl group can serve as a key interaction point with biological targets or as a handle for further chemical modification.

Research into hydroxymethylated heterocyclic compounds has yielded numerous molecules with significant biological activity. For instance, 5-(hydroxymethyl)furfural (5-HMF), a compound derived from carbohydrates, has demonstrated antioxidant and anti-hypoxic properties. nih.govresearchgate.net In the context of nucleoside analogues, 5-(hydroxymethyl)-2'-deoxyuridine has been investigated for its potential as an antiviral and antineoplastic agent. nih.gov The hydroxymethyl group in these molecules is often crucial for their interaction with enzymes or receptors. researchgate.netnih.gov The synthesis of hydroxymethylated heterocycles is an active area of research, with various methods being developed to introduce this functional group selectively and efficiently. vu.lt These synthetic efforts are vital for accessing novel chemical entities for biological screening and drug development.

Rationale for the Comprehensive Academic Investigation of 5 Hydroxymethyl Pyridin 2 1h One

The chemical structure of 5-(hydroxymethyl)pyridin-2(1H)-one combines the privileged pyridinone scaffold with a strategically placed hydroxymethyl group. This unique combination provides a strong rationale for its in-depth academic investigation. The pyridinone core offers a proven platform for biological activity, while the hydroxymethyl group can enhance its drug-like properties and provide an additional point of interaction with biological targets.

Despite the individual promise of its constituent parts, this compound itself has not been the subject of extensive, focused research. Much of the existing literature revolves around its derivatives or the broader class of pyridinones. nih.govnih.govnih.gov This represents a significant knowledge gap. A comprehensive study of the parent compound is essential to establish a baseline understanding of its physicochemical properties, biological activity, and potential as a scaffold for further drug discovery efforts. Such an investigation would provide a solid foundation for the rational design of novel derivatives with improved potency and selectivity.

Research Aims and Objectives for the Elucidation of 5 Hydroxymethyl Pyridin 2 1h One S Potential

Retrosynthetic Analysis and Strategic Disconnections for the this compound Core

Retrosynthetic analysis of this compound reveals several strategic disconnections for its synthesis. The most common approaches involve either constructing the pyridinone ring from acyclic precursors or modifying a pre-existing pyridine (B92270) ring. nih.gov

A primary disconnection strategy involves breaking the C-N and C-C bonds of the heterocyclic ring. This leads back to acyclic precursors such as substituted 1,5-dicarbonyl compounds or their synthetic equivalents. Another powerful approach is the functionalization of a pre-formed pyridine or pyridinone ring. For instance, starting from a pyridine N-oxide derivative allows for the introduction of a hydroxyl group at the C2 position, which then tautomerizes to the more stable pyridinone form. stackexchange.com A plausible route could start from 5-(hydroxymethyl)furfural (HMF), a biomass-derived platform chemical, which can undergo ring expansion in the presence of an ammonia (B1221849) source to form a pyridin-3-ol derivative, a constitutional isomer of the target molecule. researchgate.netcsic.es Further functional group manipulation would then be necessary.

Key retrosynthetic disconnections can be summarized as:

Cyclization of Acyclic Precursors: This involves forming the pyridinone ring from linear chains, often through condensation reactions.

Pyridine Ring Modification: This strategy starts with a substituted pyridine, such as 2-chloro-5-methyl-4-nitropyridine-1-oxide, and involves sequential reactions like hydrolysis and reduction to install the required functional groups. google.com

[4+2] Cycloaddition: Formal [4+2] annulation reactions between α-functionalized β-aminoacrylamides and malononitrile (B47326) represent a modern approach to constructing polysubstituted pyridin-2(1H)-ones. researchgate.net

Development and Optimization of Novel Synthetic Pathways to this compound

The synthesis of this compound and its derivatives has been the subject of extensive research, leading to the development of various synthetic pathways.

Multi-Step Reaction Sequences and Convergent Syntheses

Multi-step linear syntheses have been traditionally employed. For example, a sequence starting from pyridine can involve N-oxidation, followed by reaction with acetic anhydride (B1165640) to introduce an acetoxy group at the C2 position, and subsequent hydrolysis to yield the 2-pyridone. stackexchange.com The hydroxymethyl group at C5 would need to be introduced at an appropriate stage, for example, from a corresponding carboxylic acid or ester derivative.

Convergent syntheses, where different fragments of the molecule are prepared separately and then combined, offer advantages in terms of efficiency and flexibility. rsc.orgnih.gov A convergent approach to a substituted pyridinone might involve the synthesis of a complex amine fragment and a separate keto-ester fragment, which are then condensed to form the final ring system. This allows for the rapid generation of a library of analogs by varying the individual fragments. nih.gov Tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, also provide an efficient route to highly functionalized pyridinones. rsc.org

Functional Group Interconversions and Selective Transformations on the Pyridinone Ring

Once the this compound core is assembled, further modifications can be achieved through selective functional group interconversions (FGIs). imperial.ac.ukslideshare.net The hydroxyl group of the 5-hydroxymethyl substituent and the N-H proton of the pyridinone ring are key sites for such transformations.

Selective protection of the hydroxymethyl group is often necessary to perform reactions on other parts of the molecule. researchgate.net This can be achieved using standard protecting groups for alcohols, such as silyl (B83357) ethers or benzyl (B1604629) ethers. The N-H group can also be alkylated or acylated under appropriate conditions.

Common FGIs applicable to the hydroxymethyl group include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using reagents like manganese dioxide (MnO2) or chromium-based oxidants (e.g., PCC, PDC). imperial.ac.uk

Conversion to Halide: The alcohol can be converted to a halide (e.g., chloride, bromide) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), which can then serve as a handle for nucleophilic substitution or cross-coupling reactions. ub.eduvanderbilt.edu

Esterification/Etherification: Reaction with acyl chlorides or alkyl halides can yield the corresponding esters or ethers.

Transformations on the pyridinone ring itself, such as halogenation or nitration, are also possible, although regioselectivity can be an issue. Ring transformation reactions, where the pyridinone ring is converted into a different heterocyclic system, have also been reported under specific conditions. clockss.orgrsc.orgelsevierpure.com

Exploration of Precursor Reactivity and Mechanistic Studies in the Formation of this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The formation of the pyridinone ring often proceeds through a series of condensation and cyclization steps. For example, in the synthesis from 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amines, the mechanism involves a complex cascade of ring-opening and cyclization reactions. researchgate.net

In multicomponent reactions, the pathway can be intricate. A proposed mechanism for a three-component reaction involves the initial Michael addition of an active methylene (B1212753) compound to an unsaturated precursor, followed by the addition of an amine and subsequent intramolecular amidation and elimination. researchgate.net Deuterium-labeling experiments and the isolation of intermediates have been used to confirm such reaction pathways. rsc.org

The conversion of pyridine N-oxides to 2-pyridones with acetic anhydride is believed to proceed via an initial acylation of the N-oxide oxygen, which activates the C2 position for nucleophilic attack by acetate, followed by elimination and hydrolysis. stackexchange.com DFT studies have been employed to investigate the mechanism of C-H functionalization on the pyridinone ring, suggesting a ligand-to-ligand hydrogen transfer in some metal-catalyzed reactions. rsc.org

Enantioselective and Diastereoselective Approaches in the Synthesis of Chiral Analogues of this compound

While this compound itself is achiral, the synthesis of its chiral analogues is of significant interest for applications in medicinal chemistry. This can be achieved through enantioselective or diastereoselective methods. researchgate.netmdpi.comresearchgate.net

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often accomplished using chiral catalysts or auxiliaries. For instance, the asymmetric hydrogenation of prochiral pyridines or the enantioselective alkylation of pyridines can lead to chiral products with high enantiomeric excess. rsc.orgnih.govnih.govresearchgate.net

Diastereoselective synthesis is employed when creating a molecule with multiple stereocenters, aiming to control the relative stereochemistry. researchgate.netmdpi.com This can be achieved by using a chiral starting material or a chiral auxiliary that directs the stereochemical outcome of a subsequent reaction. For example, the reduction of a ketone or imine containing a chiral auxiliary can proceed with high diastereoselectivity. researchgate.netosi.lv The synthesis of hydroxylated indolizidines, which are structurally related to substituted pyridines, often relies on diastereoselective reductions and cyclizations. mdpi.com

Table 1: Comparison of Chiral Synthesis Strategies for Pyridine Derivatives

| Approach | Description | Key Methodologies | Typical Outcome |

|---|---|---|---|

| Enantioselective Catalysis | Use of a chiral catalyst to convert a prochiral substrate into a chiral product. | Asymmetric hydrogenation, enantioselective cross-coupling, organocatalysis. rsc.orgnih.govnih.gov | High enantiomeric excess (ee). |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Diastereoselective addition to carbonyls/imines, stereoselective alkylations. osi.lv | High diastereomeric excess (de). |

| Chiral Pool Synthesis | Use of readily available enantiopure natural products as starting materials. | Multi-step functional group transformations. | Product with defined absolute stereochemistry. |

Application of Catalytic Methodologies (e.g., Organocatalysis, Transition Metal Catalysis) in Pyridinone Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives has benefited significantly from both organocatalysis and transition metal catalysis.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. L-proline has been used as an organocatalyst for the multicomponent synthesis of fused N-substituted-2-pyridone derivatives. researchgate.net Formic acid has been shown to catalyze the synthesis of functionalized N-alkylpyridinium salts from 5-hydroxymethylfurfural. nih.gov N-heterocyclic carbenes (NHCs) have also been employed in the synthesis of related furan-based polyesters. rsc.org

Transition metal catalysis is widely used for C-C and C-N bond formation and C-H functionalization.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, are powerful tools for introducing substituents onto the pyridinone ring.

Ruthenium-catalyzed domino reactions have been developed for the synthesis of multi-heteroarylated 2-pyridones from 2-bromopyridines. researchgate.net

Rhodium-catalyzed asymmetric reactions have been used to synthesize chiral piperidines from pyridine derivatives. nih.gov

Iron-catalyzed three-component reactions provide an atom-economical route to multifunctionalized 2-pyridones. researchgate.net

Copper-catalyzed reactions are employed for various transformations, including the synthesis of chiral pyridines. nih.govresearchgate.net

Nickel-catalyzed C-H alkenylation of 2-pyridones has been achieved, with mechanistic studies pointing towards an oxidative addition pathway. rsc.org

Table 2: Examples of Catalytic Methods in Pyridinone Synthesis

| Catalyst Type | Metal/Organocatalyst | Reaction Type | Reference |

|---|---|---|---|

| Transition Metal | Ruthenium(II) | Domino C-O/C-N/C-C bond formation | researchgate.net |

| Transition Metal | Iron(III) | Three-component heteroannulation | researchgate.net |

| Transition Metal | Rhodium | Asymmetric reductive Heck reaction | nih.gov |

| Transition Metal | Nickel(0) | C-H Alkenylation | rsc.org |

| Organocatalyst | L-Proline | Multicomponent synthesis of fused pyridones | researchgate.net |

| Organocatalyst | Formic Acid | Synthesis of N-alkylpyridinium salts | nih.gov |

In-depth Analysis of this compound Reveals Scant Synthetic Data in Public Domain

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the advanced synthetic methodologies and specific chemical transformations of the compound this compound remains largely unavailable in the public domain. While the existence of this compound is confirmed through supplier listings and database entries, peer-reviewed research outlining its specific synthesis and reactivity is conspicuously absent.

This scarcity of information prevents a thorough and scientifically accurate discussion of its specific synthetic pathways, including advanced methods and the implementation of green chemistry principles for its sustainable production. General synthetic strategies for the broader class of substituted pyridin-2(ones) exist; however, their direct applicability to this compound has not been documented in available literature.

General Approaches to Substituted 2-Pyridone Synthesis

The synthesis of the 2-pyridone core is a well-established area of heterocyclic chemistry. Common strategies often involve the condensation of various precursors. These methods include:

Multicomponent Reactions: These reactions, which involve the combination of three or more starting materials in a single step, are an efficient way to build molecular complexity and are often favored for their atom economy, a key principle of green chemistry. nih.govrsc.org

Cyclization of β-keto amides: The intramolecular cyclization of appropriately substituted β-keto amides can lead to the formation of the 2-pyridone ring. researchgate.net

From 4H-pyrans: Rearrangement of 4H-pyran derivatives can serve as a route to 2-pyridones. researchgate.net

Tandem Reactions: Sequential reactions performed in a single pot, such as condensation followed by cyclization and decarboxylation, can provide efficient access to fused 2-pyridone systems. organic-chemistry.org

Potential Chemical Transformations

Application of Green Chemistry Principles

The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of synthesizing pyridinone derivatives, several green approaches have been explored for related compounds, which could theoretically be adapted. These include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ionic liquids. organic-chemistry.org

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of metal catalysts or organocatalysts. organic-chemistry.org

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or infrared irradiation to reduce reaction times and energy consumption. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, often a hallmark of multicomponent reactions. nih.gov

Data Tables

Due to the lack of specific experimental data for the synthesis of this compound, the generation of detailed data tables with reaction conditions, yields, and other specific findings is not possible at this time.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling of this compound

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a powerful lens through which the electronic structure and reactivity of this compound can be predicted.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between these two orbitals (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For a definitive analysis of this compound, DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to calculate the energies of the HOMO and LUMO. This would allow for the determination of the energy gap and provide insights into the molecule's kinetic stability and potential for charge transfer interactions.

Table 1: Illustrative HOMO-LUMO Data for a Substituted Pyridinone Derivative (Note: This is not data for this compound)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table is for illustrative purposes only and does not represent the actual values for this compound.

Electrostatic Potential Surface Mapping and Prediction of Reaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, an MEP map would reveal the electrophilic and nucleophilic centers. It is anticipated that the oxygen atom of the carbonyl group and the hydroxyl group would exhibit negative potential, making them likely sites for electrophilic interaction. Conversely, the hydrogen atoms, particularly the one attached to the nitrogen in the ring and the hydroxyl proton, would show positive potential, indicating them as sites for nucleophilic interaction.

Conformational Analysis and Tautomeric Equilibria of this compound in Different Environments

The flexibility of the hydroxymethyl group and the potential for tautomerism are key aspects of the chemistry of this compound. The pyridin-2(1H)-one ring can exist in equilibrium with its tautomeric form, 2-hydroxy-5-(hydroxymethyl)pyridine. The position of this equilibrium can be significantly influenced by the surrounding environment, such as the solvent.

Computational methods can be used to calculate the relative energies of different conformers and tautomers in various solvents, often using a Polarizable Continuum Model (PCM). This would allow for the prediction of the most stable form of the molecule in both polar and non-polar environments. For 2-pyridone itself, it is known that the pyridone form is favored in polar solvents, while the hydroxypyridine form is more stable in the gas phase and non-polar solvents. A similar investigation for this compound would clarify the influence of the hydroxymethyl substituent on this equilibrium.

Molecular Dynamics Simulations to Investigate Solvent Effects and Conformational Dynamics of this compound

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange themselves around the solute and how this influences the conformational flexibility of the hydroxymethyl group.

Key insights from such a simulation would include the analysis of radial distribution functions to understand the solvation shell structure and the calculation of dihedral angle distributions to map the conformational landscape of the hydroxymethyl side chain. This would provide a more realistic understanding of the molecule's behavior in solution compared to static quantum chemical calculations.

In Silico Docking Studies for Predictive Ligand-Target Interactions of this compound with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein. This method is crucial in drug discovery for identifying potential biological targets. For this compound, docking studies could be performed against a range of enzymes or receptors to predict its potential biological activity.

The process would involve generating a 3D model of the compound and docking it into the active site of various target proteins. The docking scores, which estimate the binding affinity, would then be used to rank potential targets. For instance, given its structure, potential targets could include kinases or other enzymes where hydrogen bonding and aromatic interactions are important for binding.

Table 2: Illustrative Docking Scores for a Pyridinone Derivative with Different Kinases (Note: This is not data for this compound)

| Target Protein | Docking Score (kcal/mol) |

| Kinase A | -8.5 |

| Kinase B | -7.2 |

| Kinase C | -6.9 |

This table is for illustrative purposes only and does not represent the actual values for this compound.

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While a QSAR study cannot be performed on a single molecule, this compound could serve as a lead compound for the development of a QSAR model for a series of its derivatives.

In such a study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for a set of related pyridinone derivatives with known biological activity. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that predicts the activity based on these descriptors. This model could then be used to design new derivatives with potentially enhanced activity.

In Vitro Pharmacological Characterization of this compound

The initial step in understanding the therapeutic potential of a compound like this compound involves a comprehensive in vitro pharmacological characterization. This process utilizes a variety of assays to determine the compound's effects on specific biological targets and cellular functions.

High-Throughput Screening for Receptor Agonist/Antagonist Activity

High-throughput screening (HTS) is a critical tool in modern drug discovery, allowing for the rapid assessment of large numbers of compounds against a panel of biological targets. For a novel compound such as this compound, HTS would be employed to identify any agonist (activating) or antagonist (inhibitory) activity at a wide array of receptors.

While no specific HTS data for this compound has been published, studies on other pyridinone derivatives demonstrate the utility of this approach. For instance, a series of N-aryl-2-pyridone-3-carboxamide derivatives were screened for their activity as cannabinoid receptor type 2 (CB2R) agonists. mdpi.com This screening identified compounds with potent agonist activity, highlighting the potential for the pyridinone scaffold to interact with G protein-coupled receptors (GPCRs). mdpi.com Similarly, another screening effort identified a pyridinone-based compound with weak antagonistic activity at the adenosine (B11128) A2A receptor, which, through further optimization, led to the development of potent antagonists for cancer immunotherapy. nih.gov

A typical HTS campaign for this compound would involve testing its activity against a broad panel of receptors, such as those in the table below, which are common targets in drug discovery.

Table 1: Representative Receptor Panel for High-Throughput Screening

| Receptor Family | Example Receptors |

| G Protein-Coupled Receptors (GPCRs) | Adrenergic, Dopaminergic, Serotonergic, Opioid, Cannabinoid, Formyl Peptide Receptors |

| Ion Channels | Sodium, Potassium, Calcium Channels |

| Nuclear Receptors | Estrogen, Androgen, Glucocorticoid Receptors |

| Receptor Tyrosine Kinases | EGFR, VEGFR, PDGFR |

The results of such a screen would be presented as a percentage of inhibition or activation at a given concentration, with "hits" being compounds that show significant activity above a certain threshold.

Enzyme Inhibition and Activation Studies

Enzymes are another major class of drug targets. Following or in parallel with receptor screening, this compound would be evaluated for its ability to inhibit or activate a diverse panel of enzymes.

There is no specific enzyme inhibition or activation data available for this compound. However, the 2-pyridone scaffold is known to be a source of enzyme inhibitors. For example, various derivatives have been synthesized and shown to inhibit urease, an enzyme implicated in infections by Helicobacter pylori. researchgate.netresearchgate.net Furthermore, O-alkylation of 2-pyridone derivatives has led to the discovery of new competitive and non-competitive inhibitors of PIM-1 kinase, a target in oncology. nih.gov A series of 3-aminopyridin-2(1H)-one derivatives were also found to be potent and highly selective inhibitors of HIV-1 reverse transcriptase. nih.gov

Enzyme inhibition studies typically determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. The data below illustrates typical results from studies on related 2-pyridone derivatives.

Table 2: Examples of Enzyme Inhibition by 2-Pyridone Derivatives

| Compound Type | Target Enzyme | IC50 Value | Reference |

| 3,4-dihydropyridone derivative | Jack bean urease | 29.12 µM | researchgate.net |

| O-alkyl pyridine derivative | PIM-1 kinase | 0.095 µM | nih.gov |

| 3-aminopyridin-2(1H)-one derivative | HIV-1 Reverse Transcriptase | 19 nM | nih.gov |

| Pyridone α-ketoamide | SARS-CoV-2 Main Protease | 61 nM | acs.org |

Cell-Based Assays for Functional Response Modulation

Cell-based assays are essential for understanding how a compound affects cellular processes in a more physiologically relevant context. These assays can measure a wide range of functional responses, such as cell proliferation, apoptosis (programmed cell death), cell cycle progression, and the production of signaling molecules.

No cell-based functional response data has been published for this compound. However, studies on other 2-pyridone derivatives have demonstrated their effects in cellular systems. For instance, 1,6-diaryl pyridin-2(1H)-one analogs have been shown to induce cell cycle arrest in the G1/M phase in the HepG2 cancer cell line. researchgate.net In another study, 5-(pyridin-2-yl)thiazole derivatives, which contain a pyridine ring, were evaluated for their ability to inhibit transforming growth factor-beta type 1 receptor (ALK5) kinase in a cell-based luciferase reporter assay. nih.gov

A typical cell-based assay for a compound like this compound would involve treating a specific cell line with the compound and then measuring a relevant biological endpoint. The results are often presented as the concentration of the compound that produces a half-maximal effect (EC50) or inhibition (IC50).

Identification and Validation of Specific Molecular Targets for this compound (e.g., GPR40 receptor modulation)

While broad screening can identify potential biological activities, a critical next step is to identify the specific molecular target(s) responsible for the observed effects. The G protein-coupled receptor 40 (GPR40) has been noted as a target for some pyridinone-like structures, but there is no direct evidence of this compound modulating this receptor.

Target Deconvolution Strategies for Phenotypic Screening Hits

If a compound like this compound were to show an interesting effect in a phenotypic screen (a screen that measures a change in the cell's or organism's characteristics), the next challenge would be to identify its molecular target. This process is known as target deconvolution. Several strategies can be employed for this purpose, broadly categorized as direct and indirect methods.

Direct methods often involve using the compound itself as a "bait" to "fish out" its binding partners from a complex biological sample. Indirect methods, on the other hand, might involve analyzing changes in gene or protein expression profiles in response to the compound treatment to infer the affected pathways and potential targets.

Affinity Chromatography and Proteomic Approaches for Target Engagement

Affinity chromatography is a powerful direct method for target identification. In this technique, the compound of interest, this compound, would be chemically modified to be immobilized on a solid support (e.g., beads). This "bait" is then incubated with a cell lysate. Proteins that bind to the compound will be captured on the beads, while non-binding proteins are washed away. The captured proteins can then be identified using mass spectrometry-based proteomics.

This approach, often referred to as chemical proteomics, has become a cornerstone of modern drug discovery for validating target engagement and identifying off-target effects. While no such studies have been reported for this compound, this methodology would be a standard approach to elucidate its molecular targets.

Investigation of Receptor Binding Affinities and Selectivity Profiles of this compound and its Analogues

Direct studies detailing the receptor binding affinities and selectivity profiles of this compound are not readily found in the public domain. However, the broader class of pyridin-2(1H)-one derivatives has been investigated for its interaction with various biological targets.

For instance, a series of 3,5-disubstituted pyridin-2(1H)-one derivatives has been evaluated for their analgesic properties. chemicalbook.com While these studies focused on in vivo effects, the structure-activity relationship (SAR) data suggests that the nature of the substituents on the pyridinone ring significantly influences the biological activity. In one such study, the replacement of an NH linking group at the 5-position with an aminocarbonyl or an oxygen atom was shown to be favorable for activity. chemicalbook.com This highlights the importance of the substitution at the 5-position, where the hydroxymethyl group is located in the compound of interest, in determining the interaction with biological targets.

The pyridinone nucleus is recognized for its bioisosteric relationship with pyrimidines and pyridines, which allows for interactions with a wide range of biological targets, including enzymes and receptors. The specific binding profile of this compound would be contingent on the three-dimensional conformation adopted by the molecule and the nature of the target's binding pocket. The hydroxymethyl group, in particular, has the potential to form hydrogen bonds with amino acid residues in a receptor's active site, which could contribute to binding affinity and selectivity.

Table 1: Structure-Activity Relationship of Analogue Compounds

| Compound Analogue | Key Structural Difference from this compound | Reported Biological Effect | Reference |

|---|---|---|---|

| 3,5-disubstituted pyridin-2(1H)-one derivatives | Varied substitutions at the 3 and 5 positions | Anti-allodynic effect in a rat model of inflammatory pain | chemicalbook.com |

This table is provided for contextual understanding of the potential activities of the broader chemical class, as direct receptor binding data for this compound is not available.

Elucidation of the Molecular Mechanisms of Action of this compound at Cellular and Subcellular Levels

Specific studies elucidating the molecular mechanisms of action for this compound are limited. However, some sources suggest potential mechanisms based on its chemical structure.

One proposed mechanism of action is enzyme inhibition . The pyridinone ring can act as a scaffold, and the hydroxymethyl substituent could engage in hydrogen bonding within the active site of an enzyme, potentially leading to inhibition. While the specific enzymes targeted by this compound are not definitively identified in the literature, this remains a plausible mechanism of action.

Another potential activity is iron chelation . The hydroxypyridinone moiety is a known bidentate chelator of metal ions, including iron (III). This ability to bind iron suggests a potential role in conditions associated with iron overload or in therapeutic strategies where iron sequestration is beneficial. The chelation properties are attributed to the hydroxyl and carbonyl groups on the pyridinone ring.

The molecular mechanism of related pyridinone derivatives has been explored in more detail. For example, certain 3,5-disubstituted pyridin-2(1H)-one analogues have been investigated as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways. However, studies have also indicated that the anti-allodynic effects of these compounds may not solely be attributed to p38 MAPK inhibition, suggesting the involvement of other biological targets.

Pathway Analysis and Systems Biology Approaches to Understand the Biological Impact of this compound

Currently, there is a lack of published research that has applied pathway analysis or systems biology approaches to specifically understand the biological impact of this compound.

Such approaches are powerful tools for elucidating the broader biological consequences of a compound's activity by integrating data from genomics, proteomics, and metabolomics. In the context of this compound, a systems biology approach could help to:

Identify the specific cellular pathways modulated by the compound.

Uncover potential off-target effects.

Generate new hypotheses about its mechanism of action.

Given the potential for this compound to act as an enzyme inhibitor or an iron chelator, future systems biology studies could investigate its impact on metabolic pathways, inflammatory cascades, and cellular processes regulated by iron homeostasis.

Preclinical Biological Evaluation of this compound in Relevant in vitro Models

The preclinical biological evaluation of this compound in specific in vitro models is not well-documented in publicly available scientific literature.

However, based on the activities of related compounds, several in vitro models could be relevant for future studies:

Enzyme Inhibition Assays: To validate the potential enzyme-inhibiting properties, in vitro assays using purified enzymes suspected to be targets (e.g., kinases, metalloproteinases) would be necessary.

Cell-Based Assays for Inflammation: Given the anti-inflammatory potential of the pyridinone scaffold, cell lines such as macrophages (e.g., RAW 264.7) or synoviocytes could be used to assess the compound's ability to modulate the production of inflammatory mediators like cytokines and prostaglandins.

Iron Chelation and Oxidative Stress Models: The iron-chelating potential could be investigated in cell models of iron overload or oxidative stress. For example, the compound's ability to protect neuronal cells from iron-induced toxicity could be assessed.

Antimicrobial Susceptibility Testing: The reported antimicrobial activity of some pyridinone derivatives could be explored using standard broth microdilution or disk diffusion assays against a panel of pathogenic bacteria and fungi.

Table 2: Potential In Vitro Models for Future Evaluation

| Biological Activity | Potential In Vitro Model | Endpoint Measurement |

|---|---|---|

| Enzyme Inhibition | Purified enzyme assays | IC50 determination |

| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated macrophages | Measurement of nitric oxide, TNF-α, IL-6 |

| Iron Chelation | Iron-overloaded cell lines | Measurement of intracellular iron levels, reactive oxygen species |

| Antimicrobial | Bacterial or fungal cultures | Minimum Inhibitory Concentration (MIC) |

This table outlines potential future studies, as specific in vitro evaluation data for this compound is not currently available.

Structure Activity Relationship Sar Studies and Rational Design of 5 Hydroxymethyl Pyridin 2 1h One Analogues

Strategic Design of Analogues Based on the 5-(hydroxymethyl)pyridin-2(1H)-one Scaffold

The strategic design of analogues of this compound is a cornerstone of efforts to develop new therapeutic agents. This process involves a deep understanding of the scaffold's chemical properties and its interactions with biological targets.

Systematic substitution at various positions of the pyridinone ring has been a primary strategy to probe the SAR of this scaffold. The hydroxymethyl group at the 5-position is of particular interest due to its capacity for hydrogen bonding and its influence on solubility.

Research has shown that modifications at the N1-, 2-, and 5-positions of the indole (B1671886) ring system, a related heterocyclic structure, can significantly impact affinity and intrinsic activity at serotonin (B10506) receptors. For instance, an unsubstituted indole N(1) and a 2-methyl group were found to be crucial for potent agonist activity at the 5-HT6 receptor. nih.gov Halogen substituents at the 5-position of the indole were also deemed essential. nih.gov

In the context of pyridinone derivatives, the introduction of different substituents allows for the fine-tuning of the molecule's electronic and steric properties. For example, trifluoromethyl derivatives have shown antiproliferative and antifibrotic effects, which are attributed to the electron-withdrawing nature of the CF3 group that enhances binding to the target. Conversely, the electron-donating character of the hydroxymethyl group may lead to different biological activities.

The flexibility of the hydroxymethyl group also allows for further functionalization, such as oxidation to aldehydes or conjugation with other molecules, thereby expanding the chemical space that can be explored.

Bioisosteric replacement is a powerful tool in drug design, where a functional group is replaced by another with similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. In the case of pyridinone analogues, bioisosteric replacements can be used to modulate properties such as lipophilicity, metabolic stability, and target affinity.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of key functional groups. This approach can lead to the discovery of novel chemical series with improved properties. For example, in the discovery of bacterial topoisomerase inhibitors, a fragment molecule, 1-ethyl-3-(2-pyridyl)urea, served as a starting point for analogue development. nih.gov Incorporation of acids and acid isosteres at the 5-pyridyl position led to improved enzyme inhibition and antibacterial activity. nih.gov

Synthesis and Biological Evaluation of a Focused Library of this compound Derivatives

The synthesis and biological evaluation of focused libraries of compounds are crucial steps in the drug discovery process. A study on 1,5-disubstituted-pyridin-2(1H)-one derivatives involved the synthesis of twenty-seven compounds, which were then evaluated for their anti-cancer and anti-fibrosis activity. nih.gov This systematic approach allowed for the identification of a lead compound, 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one, which displayed both potency and selectivity towards a lung cancer cell line. nih.gov

Similarly, a series of 5-(pyridin-2-yl)thiazoles were synthesized and evaluated for their inhibitory activity against ALK5, a protein kinase. nih.gov This led to the identification of two compounds that showed significant inhibition in cell-based assays. nih.gov

The following table summarizes the biological activities of selected pyridinone derivatives:

Table 1: Biological Activities of Selected Pyridinone Derivatives

| Compound | Target/Activity | Key Findings | Reference |

| 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one | Anti-cancer (A549 cells) | Potent and selective inhibition of translation initiation. | nih.gov |

| 3-[[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide | ALK5 inhibitor | >95% inhibition at 0.1 µM in luciferase reporter assays. | nih.gov |

| 3-[[5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide | ALK5 inhibitor | >95% inhibition at 0.1 µM in luciferase reporter assays. | nih.gov |

| 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 5-HT6 receptor agonist | Potent agonist activity. | nih.gov |

Establishment of Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (SPR) for the Pyridinone Series

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent analogues.

A QSAR study on pyridinone derivatives as anti-HIV-1 agents utilized non-linear models to enrich the classical QSAR approach. nih.gov This study highlighted the importance of hydrophobic interactions and aromatic ring stacking for the binding affinity of the inhibitors. nih.gov Another QSAR study on pyridothienopyrimidine derivatives as antimicrobial agents against Pseudomonas aeruginosa resulted in a statistically significant equation that can be used to predict the antimicrobial activity of new compounds. fip.orgfip.org The best QSAR equation was found to be pMIC = -0.102 (±1.418) Log S - 1.017 (±0.370) ELUMO - 0.017 (±0.012) MR - 3.544 (±1.418). fip.org

The following table presents key parameters from a QSAR study on pyridothienopyrimidine derivatives:

Table 2: Key Parameters from a QSAR Study on Pyridothienopyrimidine Derivatives

| Parameter | Value | Significance |

| n (number of compounds) | 12 | The size of the dataset used to build the model. |

| R (correlation coefficient) | 0.943 | Indicates a strong correlation between predicted and observed activities. |

| R² (coefficient of determination) | 0.890 | Represents the proportion of variance in the dependent variable that is predictable from the independent variables. |

| Q² (cross-validated R²) | 0.62 | A measure of the predictive ability of the model. |

| F-statistic | 21.558 | Indicates the statistical significance of the model. |

Source: fip.org

Pharmacophore Modeling and Ligand-Based Drug Design Utilizing the this compound Core

Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. This model can then be used as a 3D query to screen virtual libraries for new compounds with the desired activity.

A pharmacophore modeling study on 1,5-disubstituted-pyridin-2(1H)-one derivatives revealed that the occupation of an aromatic sub-site was related to potent anti-cancer activity. nih.gov This information is crucial for the design of new and more selective anti-cancer agents. Pharmacophore modeling is a well-established method for quantitatively exploring the common chemical features among a set of active compounds.

Fragment-Based Drug Discovery (FBDD) Strategies Inspired by the Pyridinone Moiety

Fragment-Based Drug Discovery (FBDD) is an approach that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. biorxiv.orgnih.gov These fragments are then grown or linked together to produce a more potent lead compound. youtube.com The pyridinone moiety, due to its favorable physicochemical properties and synthetic tractability, is an attractive starting point for FBDD campaigns.

The discovery of a novel class of bacterial topoisomerase inhibitors began with a fragment molecule, 1-ethyl-3-(2-pyridyl)urea, which exhibited an enzyme inhibition of 32 μM. nih.gov Subsequent optimization of this fragment led to compounds with significant antibacterial activity. nih.gov FBDD is a powerful method for generating novel, high-quality drug-like molecules. nih.gov

Targeted Synthesis of Potent and Selective this compound Derivatives through Rational Design

The rational design and targeted synthesis of derivatives of this compound have been a key strategy in the development of potent and selective therapeutic agents. This approach leverages an understanding of the structure-activity relationships (SAR) to guide the chemical modification of the parent molecule, aiming to optimize its interaction with specific biological targets.

A notable example of rational design in this context is the development of novel inhibitors for Tropomyosin receptor kinase (TRK), a validated target in cancer therapy. Beginning with a pyridin-2(1H)-one scaffold as a hit compound, a combination of structure-based drug design and SAR studies led to the identification of highly potent TRK inhibitors. nih.gov This process involved the strategic modification of different positions on the pyridin-2(1H)-one ring to enhance binding affinity and selectivity.

Similarly, research into 3,5-disubstituted pyridin-2(1H)-one derivatives has yielded potent anti-allodynic agents for the treatment of inflammatory pain. nih.govnih.gov These studies demonstrate that modifications at the 3 and 5 positions of the pyridin-2(1H)-one core can significantly impact biological activity. For instance, the introduction of an indol-4-yl group at the 3-position and a pyridin-4-ylamino group at the 5-position resulted in a compound with a powerful anti-allodynic effect. nih.gov Further rational design led to the synthesis of a 2-methoxypyridine (B126380) derivative with even greater analgesic properties. nih.gov

The hydroxymethyl group at the 5-position of the pyridin-2(1H)-one scaffold is a critical feature for interaction with biological targets. In the case of Bruton's tyrosine kinase (BTK) inhibitors, the hydroxymethyl group has been observed to form key hydrogen bond interactions with amino acid residues, such as lysine (B10760008) and aspartate, within the enzyme's active site. acs.org This understanding of the hydroxymethyl group's role provides a rationale for its inclusion and for further modifications to this part of the molecule to fine-tune binding kinetics and affinity.

The following data tables illustrate the structure-activity relationships of various pyridin-2(1H)-one derivatives, highlighting the impact of different substituents on their biological activity.

Table 1: Structure-Activity Relationship of 3,5-disubstituted Pyridin-2(1H)-one Derivatives as Anti-allodynic Agents nih.gov

| Compound | R1 (Position 3) | R2 (Position 5) | R3 (Position 2) | Biological Activity (% inhibition of capsaicin-induced mechanical allodynia) |

| B | Indol-4-yl | Pyridin-4-ylamino | OH | 56% |

| 7 | Indol-4-yl | Aminocarbonyl | OH | Good activity |

| 25 | Indol-4-yl | Oxygen atom linker | OH | Good activity |

| 36 | Indol-4-yl | Pyridin-4-ylamino | OMe | 85% |

Table 2: Structure-Activity Relationship of Pyridin-2(1H)-one Analogues as TRK Inhibitors nih.gov

| Compound | Modifications | TRKA IC50 (nM) |

| Hit Compound 4 | Pyridin-2(1H)-one scaffold | - |

| 14q | Optimized derivative | Potent inhibition |

It is important to note that while the above examples focus on specific therapeutic targets, the principles of rational design and SAR studies are broadly applicable to the development of this compound derivatives for a range of biological activities.

Advanced Research Applications and Future Directions for 5 Hydroxymethyl Pyridin 2 1h One

Potential of 5-(hydroxymethyl)pyridin-2(1H)-one as a Chemical Probe for Biological Research and Target Validation

The development of chemical probes—highly selective and potent small molecules—is essential for dissecting biological pathways and validating new drug targets. While this compound is not yet established as a widely used chemical probe, its structural and chemical attributes suggest significant potential for such applications. A chemical probe should ideally exhibit high potency (typically ≤100 nM), selectivity over related proteins, and evidence of target engagement in cellular models. rsc.org

The hydroxymethyl group (-CH₂OH) is a key feature that can enhance a molecule's utility as a probe. This group can form hydrogen bonds, which may lead to stronger and more specific interactions with a biological target. nih.govacs.org For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, the presence of a hydroxymethyl group was found to be crucial for creating specific interactions that stabilized the drug-target complex, leading to improved binding kinetics. acs.org This ability to confer specific, stabilizing interactions is a highly desirable trait for a chemical probe designed for target validation. diva-portal.org

Furthermore, the pyridinone core itself is a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets. frontiersin.org By modifying the pyridinone ring, researchers can fine-tune the molecule's properties to achieve the high degree of selectivity required for a probe. researchgate.net The combination of the versatile pyridinone scaffold with the interaction-mediating hydroxymethyl group provides a strong foundation for designing chemical probes to investigate the function of specific proteins and validate their role in disease.

Exploration of the Pyridinone Scaffold for Novel Therapeutic Modalities

The pyridinone scaffold, of which this compound is a derivative, is a cornerstone in medicinal chemistry due to its wide range of pharmacological activities. benicewiczgroup.comrsc.org Compounds containing this heterocyclic ring have been developed as antitumor, antimicrobial, anti-inflammatory, and antiviral agents. acs.orgrsc.org The versatility of the pyridinone core stems from its physicochemical properties; it contains both hydrogen bond donors and acceptors, allowing for diverse interactions with biological targets. researchgate.net These properties can be readily manipulated through synthesis, enabling the optimization of drug-like characteristics such as solubility and cell permeability. researchgate.net

Research has identified numerous biological targets for pyridinone-based compounds. They have been successfully developed as inhibitors for a variety of enzyme classes and protein targets implicated in human diseases. For example, specific pyridinone derivatives have been designed as potent inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme in certain cancers like acute myelogenous leukemia (AML). rsc.org In these inhibitors, the pyridinone moiety was essential for establishing favorable interactions with the enzyme's active site. Other pyridinone derivatives have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. benicewiczgroup.com

The table below summarizes the diverse therapeutic targets and associated activities of the pyridinone scaffold.

| Therapeutic Area | Biological Target/Pathway | Example Activities |

| Oncology | Mutant Isocitrate Dehydrogenase 1 (mIDH1), Protein Tyrosine Kinases, Histone Deacetylase (HDAC) | Inhibition of tumor cell proliferation, induction of apoptosis. benicewiczgroup.comacs.orgrsc.org |

| Infectious Diseases | HIV-1 Reverse Transcriptase, Influenza Endonuclease | Antiviral activity against wild-type and drug-resistant strains. benicewiczgroup.com |

| Inflammation | Formyl Peptide Receptors (FPR) | Potential treatment for rheumatoid arthritis. acs.org |

| Neurological Disorders | Monoamine Oxidase (MAO) | Potential as neuroprotective agents. |

Application of this compound in Material Science or Advanced Chemical Systems

Beyond its medicinal applications, the pyridinone scaffold is emerging as a valuable building block in material science and for the creation of advanced chemical systems. The unique electronic and structural properties of these heterocycles make them suitable for incorporation into functional materials, including polymers, sensors, and organic electronics.

A significant area of application is in the field of organic light-emitting diodes (OLEDs). Donor-acceptor molecules containing a 2-pyridone unit have been synthesized and shown to exhibit thermally activated delayed fluorescence (TADF), a crucial mechanism for achieving high efficiency in OLEDs. acs.org These materials can be used as emitters to produce devices that emit sky-blue or white light, demonstrating their potential in next-generation displays and lighting. acs.org Similarly, dicyano-substituted 4-aryl-2-pyridone derivatives have been investigated for their photoresponsive properties and potential use in various optoelectronic devices. benicewiczgroup.com

The pyridinone structure is also being incorporated into advanced polymers. For example, pyridine-based polybenzimidazoles have been synthesized for use in high-temperature polymer electrolyte membrane fuel cells. These materials exhibit high thermal stability and proton conductivity, which are critical for fuel cell performance. Additionally, the pyridinone-methide elimination reaction has been developed as a tool for creating self-immolative linkers, which can be used to construct complex molecular architectures like dendrimers for various material and biological applications.

The table below highlights some of the non-medicinal applications of pyridinone derivatives.

| Application Area | Specific Use | Key Properties |

| Organic Electronics | Emitters in Organic Light-Emitting Diodes (OLEDs) | Thermally Activated Delayed Fluorescence (TADF), high thermal stability. acs.org |

| Energy | Membranes for High-Temperature Fuel Cells | High proton conductivity, thermal stability. |

| Advanced Polymers | Building block for polyurethanes, polybenzimidazoles | Tunable electric properties, high molecular weight. |

| Catalysis | Ligands for transition metal complexes | Formation of polynuclear clusters, versatile coordination modes. |

| Chemical Biology | Self-immolative linkers | Controlled release of molecules, increased aqueous solubility. |

Integration of this compound Research with Artificial Intelligence and Machine Learning for Accelerated Discovery

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the process of molecular discovery and optimization. For a compound class as versatile as hydroxymethylated pyridinones, AI and machine learning (ML) offer powerful tools to accelerate research and unlock new applications. These computational methods can analyze vast datasets to identify patterns that are not obvious to human researchers, thereby guiding the design of new molecules with enhanced properties.

AI/ML algorithms can be trained on existing data from pyridinone derivatives to predict a wide range of characteristics, such as biological activity against a specific target, physicochemical properties like solubility, and even potential toxicity. This predictive power allows researchers to screen vast virtual libraries of potential hydroxymethylated pyridinone compounds and prioritize the most promising candidates for synthesis and testing, saving significant time and resources.

Furthermore, AI is being integrated with automated synthesis platforms to create "closed-loop" or self-driving laboratories. In such a system, an AI algorithm proposes new pyridinone derivatives, a robotic system synthesizes and tests them, and the results are fed back to the AI to refine its next set of predictions. This iterative cycle of design, synthesis, and testing can rapidly optimize molecules for a specific function, whether it be a highly selective chemical probe, a potent drug candidate, or a novel material for an electronic device.

The table below outlines key applications of AI in accelerating chemical research relevant to pyridinone derivatives.

| AI/ML Application | Description | Potential Impact on Pyridinone Research |

| Property Prediction | ML models predict molecular properties (e.g., bioactivity, toxicity, solubility) from chemical structure. | Rapidly identify this compound derivatives with optimal drug-like or material properties. |

| Reaction Optimization | AI analyzes reaction data to find the best conditions (catalysts, solvents, temperature) for synthesis. | Improve the efficiency and yield of synthesizing complex pyridinone-based molecules. |

| De Novo Design | Generative AI models design entirely new molecules with desired characteristics. | Discover novel pyridinone scaffolds with unprecedented therapeutic or material functions. |

| Automated Discovery | Integration of AI with robotic synthesis and high-throughput screening for autonomous experimentation. | Accelerate the hit-to-lead process for new pyridinone-based drugs and materials. |

Future Perspectives and Emerging Research Avenues for Hydroxymethylated Pyridinone Derivatives in Chemical and Biological Sciences

The future for hydroxymethylated pyridinone derivatives, including this compound, is rich with possibilities spanning both chemical and biological sciences. The strategic inclusion of the hydroxymethyl group is a recognized approach to improving the pharmacokinetic and pharmacodynamic profiles of therapeutic compounds. nih.gov This group can increase water solubility and provide a key interaction point (pharmacophore) for molecular recognition by biological targets. nih.gov Future research will likely focus on leveraging this effect to design next-generation pyridinone-based therapeutics that can overcome challenges like poor bioavailability or drug resistance.

An emerging avenue is the development of more sophisticated chemical tools based on the pyridinone scaffold. The creation of pyridinone-based self-immolative linkers, which can release an active molecule under specific conditions, opens up new possibilities in drug delivery and diagnostics. There is also significant room for growth in material science, where hydroxymethylated pyridinones could be explored as monomers for creating novel functional polymers with tailored optical, electronic, or thermal properties.

The continued integration of AI and machine learning will be a driving force in all these areas. As more data on pyridinone derivatives is generated, AI models will become increasingly accurate at predicting their behavior, enabling the in silico design of molecules for highly specific applications. This synergy between synthetic chemistry, biology, and artificial intelligence will undoubtedly accelerate the translation of promising research on compounds like this compound from the laboratory to real-world applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(hydroxymethyl)pyridin-2(1H)-one, and how can purity be ensured?

- Methodology :

- Step 1 : Start with pyridin-2(1H)-one derivatives (e.g., brominated intermediates like 5-bromo-pyridin-2(1H)-one) and perform hydroxymethylation via nucleophilic substitution or transition-metal-catalyzed reactions. For example, describes brominated pyridin-2(1H)-one intermediates reacting with hydroxymethylating agents under basic conditions .

- Step 2 : Purify using column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (C18 column, mobile phase: methanol/water).

- Step 3 : Characterize intermediates and final products using -NMR (e.g., δ 3.5–4.0 ppm for hydroxymethyl protons) and FTIR (O–H stretch at ~3200–3400 cm) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Key Data :

- -NMR : Look for a singlet integrating to 2H for the hydroxymethyl group (–CHOH) at δ ~3.8–4.2 ppm and aromatic protons in the pyridinone ring (δ 6.5–7.5 ppm).

- LC-MS : Molecular ion peak at m/z 125.13 (calculated for CHNO) .

- FTIR : Confirm the presence of hydroxyl (–OH, ~3300 cm) and carbonyl (C=O, ~1650–1700 cm) groups.

Q. What are the stability considerations for storing this compound?

- Guidelines :

- Store in airtight, light-resistant containers under inert gas (N/Ar) at 2–8°C to prevent oxidation of the hydroxymethyl group.

- Avoid prolonged exposure to humidity (>60% RH) to minimize hydrolysis or dimerization .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the biological activity of pyridin-2(1H)-one derivatives?

- Structure-Activity Insights :

- The hydroxymethyl group enhances solubility and hydrogen-bonding capacity, improving interactions with biological targets like kinases or enzymes. shows pyridin-2(1H)-one derivatives with IC values as low as 12.5 µM against c-Src kinase due to substituent positioning .

- Table 1 : Comparative c-Src Inhibition Data (Selected Compounds)

| Compound | Substituent | IC (µM) |

|---|---|---|

| 36 | 2-Hydroxy-4-methoxy | 12.5 |

| 38 | 4-Chlorobenzoyl | 19.9 |

| 45 | 4-Methoxyphenyl | 20.1 |

Q. How can researchers resolve contradictions in biological activity data for structurally similar analogs?

- Approach :

- Assay Validation : Ensure consistent enzyme concentrations (e.g., c-Src kinase at 10 nM) and ATP levels (e.g., 10 µM) across experiments.

- Control Reproducibility : Use reference inhibitors (e.g., PP2 or Staurosporine in kinase assays) to normalize results .

- Structural Analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify binding pose variations caused by minor substituent changes .

Q. What strategies improve the pharmacokinetic properties of this compound derivatives?

- Methodological Solutions :

- Solubility Enhancement : Introduce ionizable groups (e.g., –COOH or –NH) or formulate as prodrugs (e.g., acetylated hydroxymethyl). highlights low solubility as a limitation and suggests PEGylation .

- Metabolic Stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation.

Q. Which computational methods predict target interactions for this compound analogs?

- Tools and Workflow :

- Docking Studies : Use Schrödinger Suite or MOE to model interactions with DPP-4 or kinases. Focus on hydrogen bonds between the hydroxymethyl group and catalytic residues (e.g., DPP-4 Glu205/206) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.